6-(4-Chlorophenyl)uracil

Description

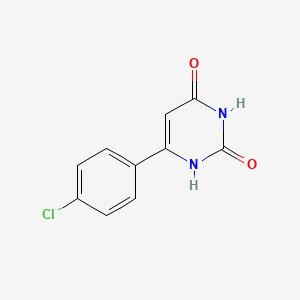

6-(4-Chlorophenyl)uracil is a pyrimidine derivative characterized by a uracil core substituted at the 6-position with a 4-chlorophenyl group. This compound is also known by multiple synonyms, including 3-Methyl-6-(4-chlorophenylamino)uracil and 6-[(4-Chlorophenyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione . Its molecular structure (Figure 1) combines the hydrogen-bonding capacity of the uracil ring with the lipophilic 4-chlorophenyl substituent, which is critical for modulating biological activity.

Propriétés

IUPAC Name |

6-(4-chlorophenyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-7-3-1-6(2-4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADPLHSPZWWAAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)NC(=O)N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201250482 | |

| Record name | 6-(4-Chlorophenyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201250482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33166-94-8 | |

| Record name | 6-(4-Chlorophenyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33166-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-Chlorophenyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201250482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where 6-chlorouracil reacts with 4-chlorophenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of 6-(4-Chlorophenyl)uracil follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

6-(4-Chlorophenyl)uracil can undergo various chemical reactions, including:

Substitution Reactions: The chlorophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The uracil ring can be oxidized or reduced to form different derivatives, which may have distinct biological activities.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in solvents such as THF are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are employed.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound-5-carboxylic acid, while reduction can produce 6-(4-Chlorophenyl)dihydrouracil .

Applications De Recherche Scientifique

Anticancer Activity

6-(4-Chlorophenyl)uracil has shown promising results in various studies aimed at developing anticancer agents. The compound's structural features allow it to interact with multiple biological targets, making it a candidate for further investigation.

1.1 Mechanism of Action

Research indicates that derivatives of uracil, including this compound, can act as inhibitors of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibiting HDACs can lead to cell cycle arrest and apoptosis in cancer cells. For instance, a study highlighted that a related compound exhibited significant apoptotic effects and was able to induce cell cycle arrest at the G0-G1 phase in human cancer cell lines .

1.2 Case Study: In Vitro Evaluation

In vitro studies have demonstrated that compounds with similar structures to this compound exhibit cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that the presence of the 4-chlorophenyl group enhances the anticancer activity compared to other substituents .

Antidiabetic Agents

Another notable application of this compound is its potential as an antidiabetic agent. Recent studies have focused on synthesizing derivatives that act as DPP-4 inhibitors, which are important in managing type 2 diabetes.

2.1 Synthesis and Biological Evaluation

A series of uracil derivatives were synthesized and evaluated for their DPP-4 inhibitory activity. One compound, specifically designed with a 4-chloro substitution, showed promising inhibitory activity with an IC50 value of 9.25 µM, suggesting a strong potential for managing diabetes .

2.2 Structure-Activity Relationship

The SAR studies indicated that the presence of electron-withdrawing groups such as chlorine on the phenyl moiety significantly enhances the DPP-4 inhibitory activity. The findings suggest that modifications at specific positions on the uracil ring can lead to improved efficacy against diabetes .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Mécanisme D'action

The mechanism of action of 6-(4-Chlorophenyl)uracil involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The chlorophenyl group enhances its binding affinity to these targets, thereby inhibiting their activity. This inhibition can disrupt vital biological processes, leading to antiviral or anticancer effects .

Comparaison Avec Des Composés Similaires

Anti-Inflammatory Activity

A series of pyrimidine derivatives (compounds 2a–2i ) were evaluated for anti-inflammatory activity using the carrageenan-induced rat paw edema model. The 4-chlorophenyl-substituted derivative (2g ) demonstrated superior efficacy, surpassing the standard drug diclofenac sodium. In contrast, derivatives with methoxy, nitro, or hydroxyl substituents exhibited reduced activity (Table 1) .

Table 1: Anti-inflammatory activity of pyrimidine derivatives

| Compound | Substituent at Position 6 | Activity Relative to Diclofenac |

|---|---|---|

| 2g | 4-Chlorophenyl | More potent |

| 2e | Dimethoxyphenyl | Moderate |

| 2i | 5-Bromo-2-hydroxy-3-methoxyphenyl | Moderate |

| 2c | Nitrophenyl | Least active |

| 2f | Dimethylamino | Least active |

Key Observations :

- Halogen substituents (e.g., chlorine, bromine) enhance anti-inflammatory activity due to increased lipophilicity, which improves membrane permeability and target binding .

- Electron-withdrawing groups (e.g., nitro) or bulky substituents (e.g., dimethylamino) reduce efficacy, likely by disrupting molecular interactions .

Analgesic Activity

In the tail-flick analgesic assay using Wistar albino mice, this compound (2g) and its 2-bromophenyl analog (2b) exhibited activity comparable to diclofenac sodium. However, replacing chlorine with polar groups (e.g., methoxy, hydroxyl) led to a significant drop in potency (Table 2) .

Table 2: Analgesic activity of pyrimidine derivatives

| Compound | Substituent at Position 6 | Analgesic Activity (vs. Diclofenac) |

|---|---|---|

| 2g | 4-Chlorophenyl | Equivalent |

| 2b | 2-Bromophenyl | Equivalent |

| 2d | Hydroxyphenyl | Reduced |

| 2e | Dimethoxyphenyl | Reduced |

Key Observations :

Comparison with Non-Halogenated Derivatives

Non-halogenated analogs, such as those with methoxy or nitro groups, consistently underperform in both anti-inflammatory and analgesic assays. For example:

Role of Lipophilicity

Lipophilicity (logP) is a decisive factor in the bioavailability and potency of this compound. Chlorine’s hydrophobic nature enhances membrane permeability, whereas polar substituents like hydroxyl or dimethylamino reduce logP values, correlating with diminished activity .

Activité Biologique

6-(4-Chlorophenyl)uracil is a derivative of uracil that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. The compound is characterized by the presence of a chlorophenyl group at the 6-position of the uracil ring, which may influence its interaction with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of a uracil core with a chlorine-substituted phenyl group, which is essential for its biological activity.

Biological Activity Overview

Research has shown that this compound exhibits significant biological activities, including:

- Anticancer Properties : It has been identified as a potential inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.

- Apoptotic Effects : The compound has demonstrated the ability to induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

Anticancer Activity

A recent study evaluated various uracil derivatives, including this compound, for their anticancer properties. The findings indicated that this compound showed promising results against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds were reported as follows:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 0.05 |

| Trichostatin A | MCF-7 | 0.0349 |

| This compound | HepG2 | Not specified |

| Trichostatin A | HepG2 | Not specified |

These results suggest that this compound is highly effective in inhibiting cancer cell growth, comparable to established HDAC inhibitors like Trichostatin A .

The mechanism by which this compound exerts its anticancer effects involves:

- Cell Cycle Arrest : The compound has been shown to induce G0-G1 phase arrest in HCT116 cells, leading to reduced cell proliferation.

- Caspase Activation : Treatment with this compound resulted in significant increases in caspase-3 and caspase-8 levels, indicating activation of apoptotic pathways. Specifically, apoptosis rates were reported at approximately 37.59% compared to control cells at 2.17% .

Case Studies

Several case studies have been conducted to further explore the biological activity of this compound:

-

Study on MCF-7 Cells :

- Objective: To assess the cytotoxic effects and mechanism of action.

- Methodology: MCF-7 cells were treated with varying concentrations of the compound.

- Results: Significant reduction in cell viability was observed, along with increased apoptotic markers.

-

Study on HepG2 Cells :

- Objective: To evaluate the compound's efficacy against liver cancer cells.

- Findings: Similar patterns of cytotoxicity and apoptosis induction were noted.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the chlorophenyl group enhances the biological activity of uracil derivatives. Compounds with similar substitutions have shown varying degrees of potency against different cancer cell lines, highlighting the importance of specific functional groups in modulating activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(4-Chlorophenyl)uracil, and how can purity be ensured during scale-up?

- Methodological Answer : The compound can be synthesized via condensation reactions using thiourea and substituted acrylamides under alkaline conditions (e.g., 40% KOH as a catalyst). Solvent selection (e.g., ethanol or DMF) and temperature control (60–80°C) are critical for yield optimization. Purification typically involves recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) . Purity should be verified via HPLC (>95%) and melting point analysis.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer : FT-IR (for functional groups like C=O and N-H), FT-Raman (for aromatic C-Cl vibrations), and UV-Vis (for π→π* transitions) are standard. Computational modeling (DFT/B3LYP/6-311++G(d,p)) can validate bond lengths/angles against experimental XRD data. Discrepancies >0.02 Å in bond lengths warrant re-evaluation of computational parameters .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer : Use agar diffusion assays for antimicrobial screening (e.g., against S. aureus and E. coli) with 50–200 µg/mL concentrations. Minimum Inhibitory Concentration (MIC) values should be determined via broth microdilution. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How do computational modeling results for this compound compare to crystallographic data, and what factors explain discrepancies?

- Methodological Answer : DFT-optimized structures often show slight deviations in dihedral angles (<5°) due to gas-phase vs. solid-state conditions. For example, the C-Cl bond length in XRD (1.74 Å) may differ from DFT (1.76 Å) due to crystal packing forces. Use periodic boundary conditions in simulations to improve accuracy .

Q. What challenges arise in crystallizing this compound derivatives, and how can they be mitigated?

- Methodological Answer : Derivatives with bulky substituents (e.g., pyrazolo[3,4-d]pyrimidine) often form monoclinic crystals (space group P2₁/c). Hygroscopicity can be minimized by using anhydrous solvents and controlled humidity (<30%). For twinning issues, optimize slow evaporation rates (0.5 mL/day) in DMSO/water mixtures .

Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo efficacy) be resolved for this compound analogs?

- Methodological Answer : Poor pharmacokinetic profiles (e.g., low oral bioavailability) may explain in vivo inefficacy. Conduct ADME studies:

- Solubility : Shake-flask method in PBS (pH 7.4).

- Metabolic stability : Incubate with liver microsomes; quantify parent compound via LC-MS.

- Plasma protein binding : Use equilibrium dialysis .

Q. What strategies optimize the structure-activity relationship (SAR) of this compound derivatives for anticancer applications?

- Methodological Answer : Systematically modify substituents at the pyrimidine ring (e.g., -CH₃, -Cl, -OCH₃) and assess IC₅₀ shifts. For example, replacing a methyl group with a morpholino moiety (as in triazine derivatives) enhances kinase inhibition (e.g., CDK2). Docking simulations (AutoDock Vina) can prioritize synthetic targets .

Q. How can metabolic stability of this compound be improved without compromising activity?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to reduce CYP450-mediated oxidation. Validate via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.